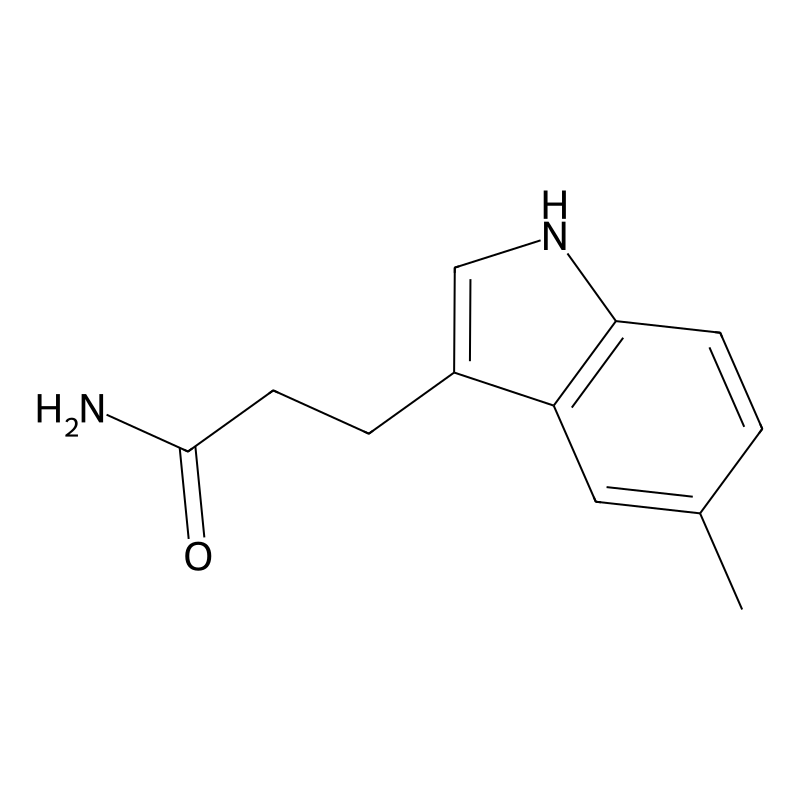

3-(5-Methyl-3-indolyl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(5-Methyl-3-indolyl)propanamide is a compound featuring an indole structure, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. This compound can be represented by the molecular formula C₁₅H₁₈N₂O, indicating it consists of 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The presence of the methyl group at the 5-position of the indole ring contributes to its unique properties and reactivity.

- Acylation Reactions: The amide functional group can react with acyl chlorides or anhydrides to form N-acyl derivatives.

- Nucleophilic Substitution: The nitrogen atom in the amide can participate in nucleophilic substitution reactions.

- Fischer Indolization: This reaction can be employed to synthesize other indole derivatives from suitable precursors under acidic conditions.

Research indicates that compounds similar to 3-(5-Methyl-3-indolyl)propanamide exhibit various biological activities. For instance, some indole derivatives have shown potential as anti-cancer agents due to their ability to inhibit specific cellular pathways involved in tumor growth. Additionally, they may possess immunosuppressive properties, making them candidates for further investigation in therapeutic applications related to autoimmune diseases and organ transplantation .

Several methods exist for synthesizing 3-(5-Methyl-3-indolyl)propanamide:

- Direct Amide Formation: This method involves reacting 5-methylindole with propanoic acid or its derivatives in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or thionyl chloride.

- Fischer Indole Synthesis: Starting from appropriate hydrazones and ketones, this method allows for the formation of substituted indoles under acidic conditions.

- Multi-step Synthesis: A more complex approach may involve several synthetic steps, starting from simpler indole derivatives and introducing various substituents through electrophilic aromatic substitution or other reactions.

The applications of 3-(5-Methyl-3-indolyl)propanamide span various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting cancer or inflammatory diseases.

- Chemical Research: It can be used as a building block for synthesizing more complex indole derivatives that may have unique properties or functions.

- Agricultural Chemistry: Some indole derivatives are explored for their potential use as agrochemicals due to their biological activity against pests.

Studies involving 3-(5-Methyl-3-indolyl)propanamide often focus on its interactions with biological targets. For instance, its potential as an inhibitor of specific enzymes or receptors involved in disease processes is of significant interest. Interaction studies may involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.

- Cellular Assays: Investigating the compound's effects on cell proliferation, apoptosis, and other cellular functions.

Several compounds share structural similarities with 3-(5-Methyl-3-indolyl)propanamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propanamide | C₁₅H₂₀N₂O | Contains an ethyl side chain enhancing solubility |

| N-(1H-Indol-3-yl)propanamide | C₁₄H₁₈N₂O | Lacks methyl substitution at the 5-position |

| N-(2-Hydroxypropyl)-indole-3-propanamide | C₁₅H₁₉N₂O₂ | Features a hydroxyl group providing additional polarity |

| Indole-3-acetic acid | C₉H₉NO₂ | A natural plant hormone influencing growth processes |

The uniqueness of 3-(5-Methyl-3-indolyl)propanamide lies in its specific methyl substitution pattern on the indole ring, which may influence its biological activity and chemical reactivity compared to these similar compounds.